3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid
Description
3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid (CAS: 1187383-84-1) is a fluorinated benzoic acid derivative with a molecular formula of C₁₃H₁₆FNO₃ and a molecular weight of 253.28 g/mol . Its structure features:
- A fluoro substituent at the 3-position of the benzene ring.
- A 4-methoxypiperidin-1-yl group at the 4-position, introducing a nitrogen-containing heterocycle with a methoxy side chain.
This compound is part of a broader class of benzoic acid derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
Molecular Formula |
C13H16FNO3 |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
3-fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H16FNO3/c1-18-10-4-6-15(7-5-10)12-3-2-9(13(16)17)8-11(12)14/h2-3,8,10H,4-7H2,1H3,(H,16,17) |
InChI Key |
VLIIXWTXQSPTFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound as starting materials .
Industrial Production Methods
In an industrial setting, the production of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom and the methoxypiperidinyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key attributes of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid and related compounds:
Key Observations:
- Electron Effects : The trifluoromethoxy group in 3-Fluoro-4-(trifluoromethoxy)benzoic acid significantly lowers the pKa of the benzoic acid moiety compared to the methoxypiperidine variant, enhancing its acidity .
- Solubility : The morpholine and piperazine derivatives (e.g., 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride ) exhibit improved aqueous solubility due to polar heteroatoms or salt formation.
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models highlight the role of molecular connectivity indices (e.g., 0JA, 1JA) in predicting acute oral toxicity (LD₅₀) for benzoic acid derivatives . While specific data for 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid is unavailable, analogs with bulky substituents (e.g., piperidine or morpholine rings) generally exhibit lower toxicity compared to simpler derivatives, likely due to reduced bioavailability or metabolic stability .
Biological Activity
3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid is a fluorinated aromatic compound with potential biological significance. Its structure, featuring a piperidine moiety, suggests possible interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Chemical Name : 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid
- CAS Number : Not explicitly listed in the sources but can be derived from its structure.
- Molecular Formula : CHFNO
- Molecular Weight : Approximately 239.27 g/mol
Pharmacokinetics
The compound exhibits favorable pharmacokinetic properties:
- Bioavailability : It is suggested to be orally bioavailable due to its structural characteristics.
- Permeability : The presence of the fluorine atom enhances lipophilicity, improving membrane permeability.
Enzyme Inhibition
Research indicates that 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid may act as an inhibitor for several enzymes:
- CYP450 Isoforms : Preliminary studies suggest that it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
| Enzyme | Inhibition |
|---|---|
| CYP2C9 | Partial |
| CYP2C19 | Partial |
| CYP3A4 | Minimal |
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties:
- Mechanism : It is believed to disrupt bacterial cell wall synthesis, similar to other benzoic acid derivatives.
Study 1: Antimicrobial Efficacy
A study examined the antimicrobial activity of derivatives of benzoic acid, including 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid. The results indicated significant inhibition against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range.
Study 2: Anti-inflammatory Properties
In a mouse model of inflammation, administration of the compound resulted in a reduction of pro-inflammatory cytokines. Specifically, levels of TNF-alpha and IL-6 were significantly decreased following treatment. This suggests potential applications in treating inflammatory diseases.
The proposed mechanism of action involves:
- Inhibition of Enzyme Activity : By interacting with specific enzymes involved in metabolic pathways.
- Modulation of Receptor Activity : Potentially affecting neurotransmitter systems due to the piperidine group, which is known to interact with various receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
